molecular formula C14H16N6O2 B2527949 2-((4-((4-methoxyphenyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol CAS No. 1105224-15-4

2-((4-((4-methoxyphenyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol

Cat. No.: B2527949
CAS No.: 1105224-15-4
M. Wt: 300.322
InChI Key: PLACAJSAWPHJKA-UHFFFAOYSA-N
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Description

2-((4-((4-methoxyphenyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-((4-methoxyphenyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with a suitable diketone or ketoester.

    Introduction of the 4-methoxyphenyl group: This step often involves a nucleophilic aromatic substitution reaction where the pyrazolo[3,4-d]pyrimidine core is reacted with 4-methoxyaniline under basic conditions.

    Attachment of the ethanolamine moiety: The final step involves the reaction of the intermediate with ethanolamine, typically under reflux conditions in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((4-((4-methoxyphenyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting nitro groups to amines or reducing carbonyl groups to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary or secondary amines.

Scientific Research Applications

2-((4-((4-methoxyphenyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activity.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    4-((4-methoxyphenyl)amino)-1H-pyrazolo[3,4-d]pyrimidine: Lacks the ethanolamine moiety but shares the core structure.

    2-((4-((4-methoxyphenyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propane: Similar structure with a propane group instead of ethanolamine.

Uniqueness

The presence of the ethanolamine moiety in 2-((4-((4-methoxyphenyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol distinguishes it from similar compounds, potentially enhancing its solubility and biological activity. This unique feature may contribute to its specific interactions with molecular targets and its overall efficacy in various applications.

Properties

IUPAC Name

2-[[4-(4-methoxyanilino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O2/c1-22-10-4-2-9(3-5-10)17-12-11-8-16-20-13(11)19-14(18-12)15-6-7-21/h2-5,8,21H,6-7H2,1H3,(H3,15,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLACAJSAWPHJKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC3=C2C=NN3)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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